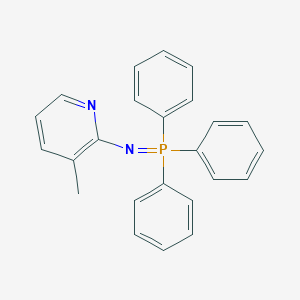![molecular formula C12H12N2O2S B136830 2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid CAS No. 132483-60-4](/img/structure/B136830.png)
2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic acid, commonly known as ATPA, is a synthetic compound that belongs to the class of glutamate receptor agonists. It is a potent and selective agonist of the AMPA receptor, which is a subtype of the ionotropic glutamate receptor. ATPA is widely used in scientific research as a tool to study the mechanisms of excitatory neurotransmission in the central nervous system.
Mécanisme D'action
ATPA acts as an agonist of the AMPA receptor, which is a subtype of the ionotropic glutamate receptor. When ATPA binds to the AMPA receptor, it causes the receptor to open and allow the influx of positively charged ions such as sodium and calcium. This influx of ions leads to depolarization of the postsynaptic membrane, which can trigger an action potential and the release of neurotransmitters.
Effets Biochimiques Et Physiologiques
ATPA has been shown to have various biochemical and physiological effects in the central nervous system. It can enhance synaptic plasticity, which is the ability of synapses to change in strength and efficacy in response to neuronal activity. ATPA can also increase the release of neurotransmitters such as glutamate and acetylcholine, which are involved in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
ATPA is a potent and selective agonist of the AMPA receptor, which makes it a valuable tool for studying the mechanisms of excitatory neurotransmission in the central nervous system. Its selectivity allows researchers to isolate the effects of AMPA receptor activation from other neurotransmitter systems. However, ATPA has limitations in that it is not a natural ligand for the AMPA receptor and can cause non-physiological effects.
Orientations Futures
There are several future directions for research involving ATPA. One area of interest is the role of AMPA receptors in neurological disorders such as epilepsy, stroke, and Alzheimer's disease. Another area of interest is the development of new compounds that can selectively target AMPA receptors and have fewer non-physiological effects. Additionally, researchers are investigating the potential therapeutic applications of AMPA receptor agonists in the treatment of neurological disorders.
Méthodes De Synthèse
ATPA can be synthesized using various methods, including the reaction of 2-bromo-3-nitrobenzoic acid with thioamide, followed by reduction and cyclization. Another method involves the reaction of 2-bromo-3-nitrobenzoic acid with thiosemicarbazide, followed by reduction and cyclization. The synthesis of ATPA requires expertise in organic chemistry and is typically carried out in specialized laboratories.
Applications De Recherche Scientifique
ATPA is widely used in scientific research to study the mechanisms of excitatory neurotransmission in the central nervous system. It is a potent and selective agonist of the AMPA receptor, which is involved in synaptic plasticity, learning, and memory. ATPA has been used in various studies to investigate the role of AMPA receptors in neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
Propriétés
Numéro CAS |
132483-60-4 |
|---|---|
Nom du produit |
2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid |
Formule moléculaire |
C12H12N2O2S |
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
2-[3-amino-4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H12N2O2S/c1-7(12(15)16)8-2-3-9(10(13)6-8)11-14-4-5-17-11/h2-7H,13H2,1H3,(H,15,16) |
Clé InChI |
PMWZSTUEENPYHG-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)N)C(=O)O |
SMILES canonique |
CC(C1=CC(=C(C=C1)C2=NC=CS2)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



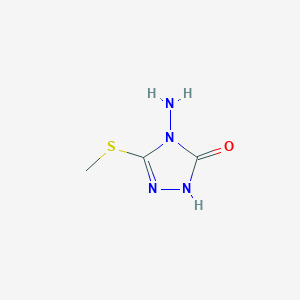
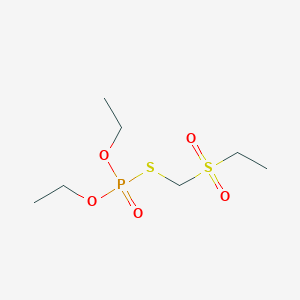
![2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid](/img/structure/B136753.png)
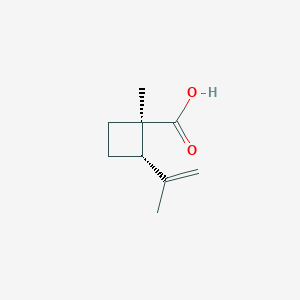
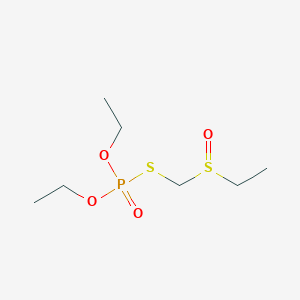
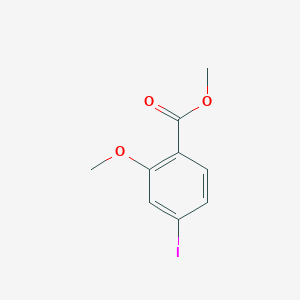
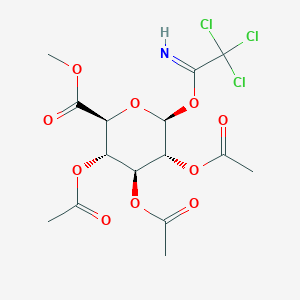
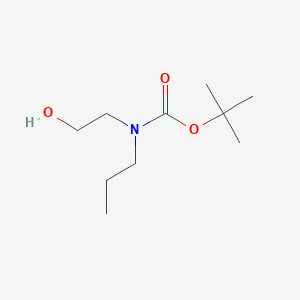
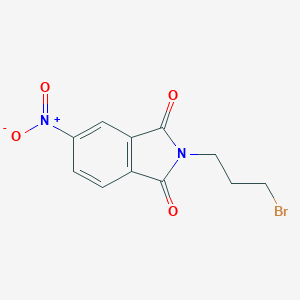
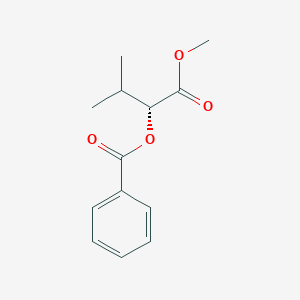
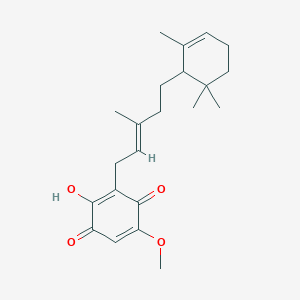
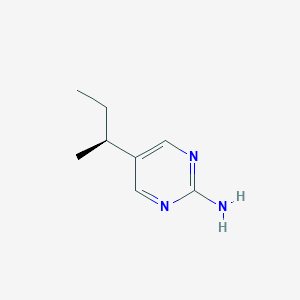
![(E)-4-[2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B136780.png)
